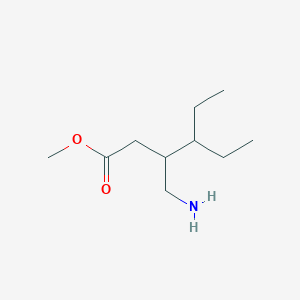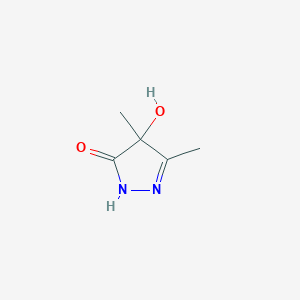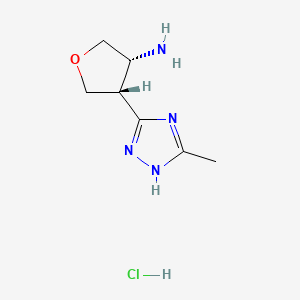
4-(Diethylamino)-2-hydroxybenzenecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)-2-hydroxybenzothioamide is an organic compound that features a benzene ring substituted with a diethylamino group, a hydroxyl group, and a thioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-hydroxybenzothioamide typically involves the reaction of 4-(Diethylamino)-2-hydroxybenzaldehyde with thioamide derivatives. One common method is the Knoevenagel condensation reaction, where 4-(Diethylamino)-2-hydroxybenzaldehyde reacts with thioamide in the presence of a base such as potassium carbonate in a solvent like ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 4-(Diethylamino)-2-hydroxybenzothioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diethylamino)-2-hydroxybenzothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The thioamide group can be reduced to form corresponding amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(Diethylamino)-2-hydroxybenzaldehyde or 4-(Diethylamino)-2-hydroxybenzoketone.
Reduction: Formation of 4-(Diethylamino)-2-hydroxybenzylamine.
Substitution: Formation of various substituted benzothioamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Diethylamino)-2-hydroxybenzothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of fluorescent probes and dyes for imaging and diagnostic purposes
Mécanisme D'action
The mechanism of action of 4-(Diethylamino)-2-hydroxybenzothioamide involves its interaction with specific molecular targets. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, while the thioamide group can form covalent bonds with target proteins, leading to inhibition of their activity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Diethylamino)-2-hydroxybenzaldehyde: Shares the diethylamino and hydroxyl groups but lacks the thioamide group.
4-(Diethylamino)-2-hydroxybenzylamine: Similar structure but with an amine group instead of a thioamide group.
4-(Diethylamino)-2-hydroxybenzoketone: Contains a ketone group instead of a thioamide group
Uniqueness
4-(Diethylamino)-2-hydroxybenzothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
926201-33-4 |
|---|---|
Formule moléculaire |
C11H16N2OS |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
4-(diethylamino)-2-hydroxybenzenecarbothioamide |
InChI |
InChI=1S/C11H16N2OS/c1-3-13(4-2)8-5-6-9(11(12)15)10(14)7-8/h5-7,14H,3-4H2,1-2H3,(H2,12,15) |
Clé InChI |
YGYAOOSLKZOCHC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C(=S)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15319063.png)


![1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis](/img/structure/B15319074.png)





![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine](/img/structure/B15319117.png)
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B15319121.png)



